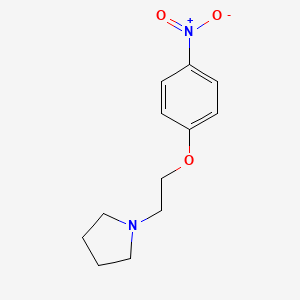

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-nitrophenoxy)ethyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIYRKYHMDDHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329385 |

Source

|

| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265654-77-1 |

Source

|

| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical and pharmacological properties of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. This molecule incorporates a pyrrolidine ring, a flexible ethyl ether linkage, and a 4-nitrophenoxy moiety, suggesting a diverse range of potential biological activities. This document outlines its physicochemical characteristics, a probable synthetic route, predicted spectroscopic data, and a discussion of its potential toxicological and therapeutic implications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics and chemical entities.

Introduction

The pyrrolidine nucleus is a ubiquitous scaffold in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its saturated, five-membered ring structure provides a three-dimensional framework that is advantageous for molecular recognition by biological targets.[2][3] The incorporation of a nitrophenoxy group introduces electronic and steric features that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Aromatic nitro compounds are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, often mediated through redox cycling and the generation of reactive oxygen species.[4][5]

This compound represents a thoughtful combination of these two pharmacophoric-rich fragments. The pyrrolidine moiety offers a basic nitrogen center, which can be crucial for receptor interactions and can influence solubility and bioavailability. The 4-nitrophenoxy group, with its electron-withdrawing nitro substituent, can modulate the electronic properties of the aromatic ring and participate in various biological processes. This guide aims to provide a detailed examination of the chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications in drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available for the hydrochloride salt, other properties are predicted based on the analysis of its constituent functional groups and structurally related compounds.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 265654-77-1 | N/A |

| Molecular Formula | C₁₂H₁₆N₂O₃ | N/A |

| Molecular Weight | 236.27 g/mol | N/A |

| Appearance | Predicted: Crystalline solid | Inferred from related compounds |

| Melting Point | 195-196 °C (hydrochloride salt) | N/A |

| Boiling Point | Predicted: >300 °C | Inferred from related high molecular weight aromatic compounds |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. The hydrochloride salt is expected to have higher water solubility. | Inferred from structural components |

Synthesis and Purification

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed in two main steps: the formation of the sodium 4-nitrophenoxide and its subsequent reaction with 1-(2-chloroethyl)pyrrolidine.

Sources

- 1. enamine.net [enamine.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson_ether_synthesis [chemeurope.com]

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine CAS number 265654-77-1

An In-Depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS: 265654-77-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique chemical entity that merges the established pharmacophoric pyrrolidine ring with a biologically active nitrophenoxy moiety.[1] While specific research on this compound is not extensively documented, its structural components suggest significant potential in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the architecture of numerous FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in critical binding interactions.[2][3] The nitrophenoxy group is frequently associated with a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] This guide provides a comprehensive analysis of this compound, including its physicochemical properties, a proposed synthetic pathway, and potential avenues for research and application based on the known activities of its structural analogs.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The strategic combination of a pyrrolidine ring and a nitrophenoxy group in this compound creates a molecule of considerable interest for therapeutic development. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in a multitude of natural products and synthetic drugs, including well-known alkaloids like nicotine.[5] Its non-planar, flexible conformation allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets.[3]

The 4-nitrophenoxy moiety, on the other hand, is an electron-withdrawing group that can participate in various biological processes. Nitroaromatic compounds are known to undergo intracellular reduction to form reactive nitro anion radicals, a mechanism that can induce cellular toxicity and is harnessed in antimicrobial agents.[4] Furthermore, the nitro group can act as a nitric oxide (NO) donor through bioreduction, which has implications for cardiovascular applications due to NO's role in vasodilation.[4]

Given the therapeutic pedigrees of its constituent parts, this compound stands as a promising candidate for investigation in several key areas of drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 265654-77-1 | [6][7] |

| Molecular Formula | C12H16N2O3 | [6][8] |

| Molecular Weight | 236.27 g/mol | [6][7] |

| Appearance | Inferred to be a solid at room temperature | N/A |

| Purity | Commercially available up to 98% | [8] |

| Storage | Sealed in dry, 2-8°C conditions are recommended | [8] |

| SMILES | [O-]c1ccc(OCCN2CCCC2)cc1 | [7] |

Characterization Workflow:

A standard analytical workflow for the confirmation of the structure and purity of this compound would involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (NO₂) and the C-O-C ether linkage.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis.

Retrosynthetic Analysis:

A retrosynthetic approach suggests disconnecting the ether linkage, leading to two key starting materials: 4-nitrophenol and a 1-(2-haloethyl)pyrrolidine derivative.[4]

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Protocol:

-

Deprotonation of 4-Nitrophenol:

-

To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C.

-

Stir the mixture for 30-60 minutes to allow for the complete formation of the 4-nitrophenoxide salt.

-

-

Nucleophilic Substitution:

-

To the solution containing the 4-nitrophenoxide, add 1-(2-chloroethyl)pyrrolidine hydrochloride.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Caption: Proposed Williamson ether synthesis of the target compound.

Potential Applications and Mechanism of Action: An Inferential Analysis

While direct biological data for this compound is limited, the known pharmacology of its structural analogs provides a strong basis for predicting its potential applications.

Anti-inflammatory Activity:

A compelling area of investigation is the compound's potential as an anti-inflammatory agent. The structurally related molecule, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase.[9][10] LTA(4) hydrolase is a key enzyme in the biosynthesis of leukotriene B(4) (LTB(4)), a powerful pro-inflammatory mediator implicated in diseases such as inflammatory bowel disease and psoriasis.[9] It is plausible that this compound could exhibit a similar inhibitory activity on LTA(4) hydrolase, thereby reducing the production of LTB(4).

Antimicrobial Properties:

The presence of the 4-nitrophenyl group suggests potential antimicrobial activity.[4] The mechanism of action for many nitroaromatic compounds involves their intracellular reduction to form cytotoxic nitro anion radicals.[4] This could make this compound a candidate for development as an antibacterial or antifungal agent. The pyrrole heterocycle, a related structure, is a core component of various compounds with antibacterial potential.[11]

Central Nervous System (CNS) Activity:

Interestingly, a related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been identified as a potential antiamnesic agent.[12] This suggests that the nitrophenoxy-pyrrolidine scaffold may have the ability to cross the blood-brain barrier and exert effects on the central nervous system. The racetam family of drugs, which are based on a pyrrolidone structure, are known for their nootropic effects.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling should be based on the known hazards of its constituent moieties, particularly pyrrolidine and nitroaromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[15]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][13]

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.[13][14]

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. The logical next steps in elucidating its therapeutic value would involve:

-

Synthesis and Characterization: Execution of the proposed synthesis and thorough characterization to confirm its identity and purity.

-

In Vitro Screening: A comprehensive screening campaign to evaluate its activity against a panel of targets, with a primary focus on LTA(4) hydrolase and a variety of microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity for any identified biological targets.

References

-

Arctom. CAS NO. 265654-77-1 | this compound | Catalog KOR-BS-22170. Available from: [Link].

-

Lead Sciences. This compound. Available from: [Link].

-

Chembk. 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine. Available from: [Link].

-

Chemos GmbH&Co.KG. Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Available from: [Link].

-

Sinfoo Biotech. This compound. Available from: [Link].

-

Thamotharan, S., et al. (2003). 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: An Antiamnesic Agent. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 9), o514–o515. Available from: [Link].

-

Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. Available from: [Link].

-

PubChem. 1-(4-Nitrophenoxy)pyrrolidine. Available from: [Link].

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link].

-

PubChem. 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine. Available from: [Link].

-

Wikipedia. Pyrrolidine. Available from: [Link].

-

ResearchGate. Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Available from: [Link].

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. Available from: [Link].

-

Al-Ostoot, F. H., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5519. Available from: [Link].

Sources

- 1. CAS 265654-77-1: 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine [cymitquimica.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. 265654-77-1 this compound AKSci V4795 [aksci.com]

- 7. arctomsci.com [arctomsci.com]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: A Comprehensive Technical Guide

<_Step_2>

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the molecular structure of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, a compound of significant interest in medicinal chemistry and drug discovery. We will explore its structural features, physicochemical properties, synthesis, and characterization, grounded in established scientific principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential.

Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance.[2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1] This structural feature is critical for establishing specific and high-affinity interactions with biological targets.[1]

This compound integrates this key pyrrolidine moiety with a nitrophenoxy group, a combination that suggests potential for diverse biological activities.[4] The pyrrolidine nucleus can enhance physicochemical properties like aqueous solubility, a vital parameter in drug development.[4][5] This guide will dissect the molecular architecture of this compound to provide a foundation for its rational application in research and development.

Molecular Structure and Physicochemical Profile

A thorough understanding of a compound's molecular structure and inherent properties is fundamental to predicting its behavior in biological systems.

Structural Elucidation

The molecular formula of this compound is C12H16N2O3, with a molecular weight of 236.27 g/mol .[6][7] The structure is characterized by three key components:

-

Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle.[8]

-

Ethyl Linker: A two-carbon chain connecting the pyrrolidine nitrogen to the phenoxy oxygen.

-

4-Nitrophenoxy Group: A phenyl ring substituted with a nitro group at the para position and connected to the ethyl linker via an ether linkage.

Caption: 2D representation of this compound.

Physicochemical Data

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

| Property | Value | Reference |

| Molecular Formula | C12H16N2O3 | [6][7] |

| Molecular Weight | 236.27 g/mol | [6] |

| CAS Number | 265654-77-1 | [6][7] |

| LogP (octanol/water) | 1.9 | |

| Topological Polar Surface Area (TPSA) | 58.0 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 4 |

Data sourced from publicly available chemical databases.

The LogP value suggests a moderate lipophilicity, which is often favorable for oral drug absorption. The number of hydrogen bond acceptors and the TPSA are also within ranges typically associated with good membrane permeability.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is achievable through standard organic chemistry techniques. The most common route involves a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis.

Materials:

-

4-Nitrophenol

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetone or a similar polar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol and potassium carbonate in acetone.

-

Addition of Alkyl Halide: Add 1-(2-chloroethyl)pyrrolidine hydrochloride to the stirring solution.

-

Reaction: Reflux the mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. This compound,(CAS# 265654-77-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine. This molecule is of significant interest to medicinal chemists due to its hybrid structure, incorporating two key pharmacologically relevant scaffolds: the saturated nitrogen heterocycle, pyrrolidine, and the electronically distinct 4-nitrophenoxy group. The pyrrolidine moiety is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties and three-dimensional complexity.[1][2][3][4] Concurrently, the 4-nitrophenoxy group is a known pharmacophore associated with a range of biological activities, including antimicrobial and anti-inflammatory effects.[5]

This document details a robust and logical synthetic pathway for the compound's preparation via Williamson ether synthesis. It further outlines the necessary analytical protocols for its structural confirmation and purity assessment, establishing a self-validating system of production. Finally, drawing upon structure-activity relationships of close chemical analogs, this guide postulates a compelling hypothesis for its potential application as an inhibitor of leukotriene A(4) hydrolase, a key target in inflammatory diseases.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | PubChem |

| CAS Number | 265654-77-1 | [6][7] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [5][6][7] |

| Molecular Weight | 236.27 g/mol | [5][6] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Synonyms | O=[O-] | [6] |

Rationale for Scientific Interest: A Tale of Two Scaffolds

The scientific intrigue surrounding this compound stems from the strategic combination of its two primary structural motifs. The inherent properties of each component suggest a high potential for biological activity.

-

The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring, or tetrahydropyrrole, is a privileged scaffold in drug discovery.[8][9] Its non-planar, three-dimensional structure is critical for exploring complex binding pockets within biological targets, often leading to enhanced potency and selectivity compared to flat, aromatic systems.[3] This ring is a key component in over 20 FDA-approved drugs, demonstrating its clinical and commercial validity.[2]

-

The 4-Nitrophenoxy Moiety: The nitro group is a powerful electron-withdrawing group that significantly alters the electronic properties of the phenyl ring. This moiety is present in numerous bioactive compounds and can confer a range of pharmacological properties.[5] Its presence has been linked to antimicrobial, anticancer, and anti-inflammatory activities, in part through its ability to be bioreduced to form reactive radical species or to act as a nitric oxide donor.[5]

Synthesis and Purification

A robust and reproducible synthesis is paramount for any further investigation. A Williamson ether synthesis is the most logical and efficient approach for constructing the ether linkage in the target molecule.

Retrosynthetic Analysis

The ether bond is the most logical disconnection point. This leads to two commercially available or readily synthesized precursors: 4-nitrophenol and a pyrrolidine derivative with a 2-carbon electrophilic side chain, such as 1-(2-chloroethyl)pyrrolidine.

Detailed Experimental Protocol

Reaction: 4-Nitrophenol + 1-(2-chloroethyl)pyrrolidine hydrochloride → this compound

-

Deprotonation of Phenol: To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the weakly acidic phenol to form the sodium 4-nitrophenoxide salt. This in situ generation creates a potent nucleophile. DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the anion, enhancing the nucleophilicity of the phenoxide.

-

-

Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.

-

Nucleophilic Substitution (Sₙ2): Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) and a tertiary amine base such as triethylamine (TEA, 1.2 eq) in DMF to the reaction mixture.

-

Causality: The hydrochloride salt of the amine must be neutralized to the free base to prevent it from protonating the phenoxide. TEA is used for this purpose. The nucleophilic phenoxide then attacks the electrophilic carbon attached to the chlorine atom, displacing the chloride leaving group in a classic Sₙ2 reaction.

-

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are non-negotiable steps. The following analytical techniques constitute a robust characterization panel.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information.

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-nitrophenoxy ring (two doublets in the downfield region, ~7.0-8.2 ppm), signals for the ethyl bridge (two triplets), and signals for the four sets of methylene protons on the pyrrolidine ring.

-

¹³C NMR: The spectrum should show six distinct aromatic carbon signals and four aliphatic carbon signals corresponding to the ethyl and pyrrolidine carbons.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular formula. The experimentally determined exact mass should match the theoretical mass of the protonated molecule [M+H]⁺ within a tolerance of ±5 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify key functional groups. Look for characteristic absorption bands for the C-O-C ether linkage, the C-H bonds of the aliphatic and aromatic groups, and the strong, characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹).

Postulated Biological Activity and Therapeutic Potential

While no specific biological data for this compound has been published, a strong, evidence-based hypothesis can be formed based on a close structural analog.

Hypothesis: Inhibition of Leukotriene A(4) Hydrolase

A pivotal study on structure-activity relationships identified 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase.[10][11] This enzyme is a critical target in inflammatory pathways as it catalyzes the final step in the synthesis of leukotriene B(4) (LTB(4)), a powerful pro-inflammatory mediator implicated in diseases like psoriasis and inflammatory bowel disease.[10]

Our target compound, this compound, shares the entire 1-(2-phenoxyethyl)pyrrolidine core structure. The primary difference is the substitution of a 4-nitro group for the 4-phenyl group. Given that the nitro group is a strong electron-withdrawing group and a known pharmacophore, it is highly plausible that the target compound will also exhibit inhibitory activity against LTA(4) hydrolase. Screening this compound in an LTA(4) hydrolase enzymatic assay is a logical and compelling next step.

Conclusion and Future Research Directions

This compound is a synthetically accessible molecule that combines two high-value pharmacophores. Its structural similarity to a known potent inhibitor of LTA(4) hydrolase provides a strong rationale for its investigation as a novel anti-inflammatory agent.

Future work should focus on:

-

Synthesis and Confirmation: Execution of the proposed synthesis and rigorous characterization to establish a pure, validated sample.

-

In Vitro Screening: Evaluation of the compound's inhibitory activity against LTA(4) hydrolase in a biochemical assay.

-

Structure-Activity Relationship (SAR) Studies: If activity is confirmed, synthesize a small library of analogs (e.g., moving the nitro group to the 2- or 3-position, replacing it with other electron-withdrawing groups) to probe the SAR.

-

Cell-Based Assays: Progressing active compounds to cell-based models of inflammation to assess efficacy and cytotoxicity.

This guide provides the foundational knowledge for researchers to embark on the scientific exploration of this promising compound.

References

-

Lead Sciences. This compound. [Link]

-

PubChem. 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine. National Center for Biotechnology Information. [Link]

-

Sinfoo Biotech. This compound. [Link]

-

PubChem. 2-(4-Nitrophenoxy)-1-pyrrolidinylpropan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Nitrophenoxy)pyrrolidine. National Center for Biotechnology Information. [Link]

-

Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

ResearchGate. Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

ResearchGate. The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. [Link]

-

PubChem. 1-Pyrrolidineethanamine. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Zafar, A., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 999-1022. [Link]

-

SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248679. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. This compound,(CAS# 265654-77-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine: Physicochemical Properties, Synthesis, and Characterization for the Research Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, a molecule of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its synthesis, characterization, and potential applications. By integrating established chemical principles with detailed experimental protocols, this guide serves as a practical resource for laboratory investigation.

Introduction

This compound integrates two key pharmacophores: the pyrrolidine ring and a 4-nitrophenoxy moiety. The pyrrolidine scaffold is a prevalent core structure in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into molecules. The 4-nitrophenoxy group, with its strong electron-withdrawing nitro substituent, significantly influences the electronic and reactive properties of the molecule, opening avenues for diverse chemical transformations and potential biological activities. Understanding the fundamental properties of this compound is crucial for its effective utilization in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is foundational to exploring the properties of any chemical entity. The structure of this compound is depicted below, along with its key identifiers.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 265654-77-1[1] |

| Molecular Formula | C₁₂H₁₆N₂O₃[1] |

| Molecular Weight | 236.27 g/mol [1] |

| Canonical SMILES | C1CCN(CC1)CCOC2=CC=C([O-])C=C2 |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems. While experimental data for the free base of this compound is not extensively published, the properties of its hydrochloride salt and related structures provide valuable insights.

Table 2: Physicochemical Properties

| Property | Value/Expected Behavior | Rationale/Supporting Evidence |

| Physical State | Expected to be a solid at room temperature. | The hydrochloride salt has a reported melting point of 195-196 °C, indicating the free base is likely a solid with a lower melting point.[2] The presence of polar functional groups and a relatively high molecular weight contribute to a solid state. |

| Melting Point | Not reported for the free base. The hydrochloride salt melts at 195-196 °C.[2] | The melting point is influenced by the crystal lattice energy. The ionic nature of the hydrochloride salt leads to a higher melting point compared to the free base. |

| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. | The molecule's polarity and molecular weight suggest a high boiling point. Vacuum distillation would be required to determine an accurate boiling point. |

| Solubility | Expected to have moderate solubility in polar organic solvents and low solubility in water. | The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and the nitro and ether oxygens contribute to polarity. However, the aromatic ring and alkyl chain are nonpolar. The hydrochloride salt would exhibit higher water solubility. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three main functional components: the pyrrolidine ring, the ether linkage, and the 4-nitrophenyl group.

-

Pyrrolidine Ring: As a cyclic secondary amine, the pyrrolidine nitrogen is basic and nucleophilic.[3] It can be protonated by acids to form a pyrrolidinium salt. The lone pair of electrons on the nitrogen allows it to participate in nucleophilic substitution and addition reactions.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

4-Nitrophenyl Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), providing a synthetic handle for further functionalization.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is via a Williamson ether synthesis followed by N-alkylation or a direct N-alkylation of pyrrolidine. A common approach involves the reaction of a suitable electrophile with pyrrolidine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-alkylation

This protocol describes the synthesis of this compound from 1-bromo-2-(4-nitrophenoxy)ethane and pyrrolidine. The initial step, the synthesis of the bromo-intermediate via Williamson ether synthesis from 4-nitrophenol and 1,2-dibromoethane, is a standard procedure.[4][5]

Materials:

-

1-Bromo-2-(4-nitrophenoxy)ethane

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-bromo-2-(4-nitrophenoxy)ethane (1.0 eq) in acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Caption: General workflow for the characterization of this compound.

Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Materials:

-

Dry, powdered sample of this compound

-

Melting point capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenoxy group, the methylene protons of the ethyl chain, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the ethyl and pyrrolidine moieties, and will confirm the total number of unique carbon atoms in the molecule.

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2970-2850 cm⁻¹

-

Aromatic C=C stretch: ~1600-1475 cm⁻¹

-

Asymmetric and symmetric NO₂ stretch: Strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7]

-

C-O-C (ether) stretch: ~1250-1050 cm⁻¹

-

C-N (amine) stretch: ~1250-1020 cm⁻¹

-

Protocol:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.27 g/mol ). The fragmentation pattern can provide further structural information. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[8]

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, a plausible synthetic route, and comprehensive characterization protocols for this compound. By understanding these fundamental aspects, researchers are better equipped to utilize this compound in their drug discovery and development endeavors. The provided experimental protocols offer a practical framework for the synthesis and quality control of this promising molecule.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

LPU B.Pharmacy 1st Semester. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Organic chemistry lab. (2021, April 29). Solubility test/ Organic lab [Video]. YouTube. [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

- Murphy, J. A., et al. (2012). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry, 10(39), 7863-8.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Colorado Colorado Springs. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches to pyrrolidines and ring contraction reactions of.... Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.

-

ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl ethers. Retrieved from [Link]

-

National Institutes of Health. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

IRIS UniPA. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

RSC Publishing. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

SciSpace. (n.d.). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved from [Link]

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Biological Activity Screening of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern biomedical research. In this context, the compound 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine emerges as a compelling candidate for comprehensive biological activity screening. While extensive research on this specific molecule is not widely published, a detailed analysis of its constituent chemical moieties provides a strong rationale for its investigation.[1] The structure integrates a pyrrolidine ring and a 4-nitrophenoxy group, both of which are well-recognized pharmacophores in medicinal chemistry.

The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a privileged structure found in numerous FDA-approved drugs and natural alkaloids.[2][3] Its non-planar, three-dimensional nature allows for diverse spatial arrangements of substituents, making it a versatile framework for designing molecules that can interact with a wide array of biological targets.[2][4] Pyrrolidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[2][5]

The 4-nitrophenoxy moiety is also a significant contributor to potential bioactivity. Nitroaromatic compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The nitro group can undergo bioreduction in cellular environments to form reactive nitro anion radicals, which can induce cytotoxicity, a mechanism often exploited in antimicrobial and anticancer agents.[1] Furthermore, a structural analog, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, has been identified as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme implicated in inflammatory diseases, suggesting a potential anti-inflammatory role for this class of compounds.[6]

This guide presents a structured, multi-tiered approach to systematically screen this compound for its biological activities. The proposed workflow begins with in silico predictions to generate initial hypotheses, followed by a cascade of in vitro assays, from broad high-throughput primary screens to more focused secondary and tertiary assays. Each proposed step is grounded in established drug discovery principles to ensure scientific rigor and the generation of reliable and actionable data.[7][8]

Part 1: Foundational Screening Cascade - A Multi-Pronged Approach

The initial phase of screening is designed to cast a wide net, identifying potential areas of biological activity that can be explored in greater depth. This is best achieved through a combination of computational prediction and high-throughput in vitro assays.[9][10]

In Silico Biological Activity Prediction

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable insights into the potential biological activities of a compound.[11][12] By comparing the structure of this compound to databases of compounds with known activities, it is possible to predict its likely targets and pharmacological effects.

Methodology:

Utilize computational platforms such as PASS (Prediction of Activity Spectra for Substances) or similar software that predict a compound's biological activity spectrum based on its structural formula.[13] These tools leverage structure-activity relationship (SAR) models derived from large experimental datasets.[14][15]

Expected Output:

A list of predicted biological activities with associated probabilities. This data will help prioritize the initial in vitro assays. For instance, if strong predictions for antibacterial or anticancer activity are generated, these assays would be prioritized in the screening cascade.

Primary High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of compounds against various biological targets in a miniaturized, automated format.[7][8][16][17] The primary screen for this compound should focus on two key areas suggested by its structural motifs: cytotoxicity (relevant for anticancer potential) and antimicrobial activity.

Rationale: The 4-nitrophenoxy group suggests potential cytotoxic effects that could be harnessed for anticancer therapy.[1] It is crucial to assess this activity against a panel of cancer cell lines and, importantly, a non-cancerous cell line to determine selectivity.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous human cell line (e.g., MCF-10A) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 72 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% SRB solution.

-

Absorbance Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Data Presentation:

| Cell Line | Type | GI50 (µM) of this compound |

| MCF-7 | Breast Cancer | Hypothetical Value |

| A549 | Lung Cancer | Hypothetical Value |

| HCT116 | Colon Cancer | Hypothetical Value |

| MCF-10A | Non-cancerous | Hypothetical Value |

Rationale: Both the pyrrolidine and nitrophenoxy moieties are present in known antimicrobial agents.[1][5] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is warranted.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculation: Add the microbial inoculums to the wells containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation:

| Microorganism | Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Value |

| Escherichia coli | Gram-negative Bacteria | Hypothetical Value |

| Candida albicans | Fungus | Hypothetical Value |

Workflow for Primary Screening:

Caption: Initial screening workflow for this compound.

Part 2: Secondary and Tertiary Assays - Delving Deeper into Mechanism

Based on the results of the primary screens, more focused secondary and tertiary assays can be designed to elucidate the mechanism of action and confirm the initial "hits."

Follow-up on Anticancer Activity

If significant and selective cytotoxicity is observed in the primary screen, the following assays can be pursued:

-

Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

-

Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase, propidium iodide staining and flow cytometry can be used.

-

Target Deconvolution: If a specific cancer cell line is particularly sensitive, target identification studies (e.g., chemical proteomics) can be initiated to find the molecular target of the compound.

Elucidating Anti-inflammatory Potential

Given that a structural analog is a known inhibitor of LTA(4) hydrolase, it is highly recommended to investigate the anti-inflammatory potential of this compound, irrespective of the primary screening results.[6]

Experimental Protocol: LTA(4) Hydrolase Inhibition Assay

-

Enzyme and Substrate: Use recombinant human LTA(4) hydrolase and its substrate, LTA(4).

-

Assay Conditions: Perform the assay in a suitable buffer system.

-

Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding LTA(4).

-

Product Detection: Measure the formation of the product, LTB(4), using a specific ELISA kit or by HPLC.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Potential Signaling Pathway Involvement:

Caption: Potential inhibition of the LTA4 hydrolase pathway by the test compound.

Conclusion: A Roadmap to Discovery

This technical guide provides a comprehensive and scientifically grounded framework for the biological activity screening of this compound. By employing a logical progression from broad, high-throughput screening to more specific, mechanism-of-action studies, researchers can efficiently and effectively evaluate the therapeutic potential of this promising compound. The integration of in silico prediction with a well-designed in vitro assay cascade ensures a thorough investigation, maximizing the chances of uncovering novel biological activities that could lead to the development of new therapeutic agents.

References

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]

-

Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

Labforward. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

Drug Discovery News. (n.d.). High throughput screening in modern drug discovery. Retrieved from [Link]

-

MDPI. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]

-

American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. Retrieved from [Link]

-

Brogle, K., et al. (n.d.). Improving synthetic efficiency using the computational prediction of biological activity. PubMed. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Filimonov, D., et al. (2018). Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations. Biomedical Chemistry: Research and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Collection of biologically active compounds similar to scaffold 1.... Retrieved from [Link]

-

Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

BIO-HPC Research Group. (n.d.). Prediction studies of the biological activity of chemical substances by QSAR methods. Retrieved from [Link]

-

Semantic Scholar. (2010). Advances in computational methods to predict the biological activity of compounds. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Retrieved from [Link]

-

American Chemical Society. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

-

Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 9. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]

- 13. Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 14. Improving synthetic efficiency using the computational prediction of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prediction studies of the biological activity of chemical substances by QSAR methods – Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group [bio-hpc.eu]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring linked to a nitrophenoxy moiety. While direct and extensive research on this specific molecule is not widely published, its structural components are well-represented in a multitude of pharmacologically active agents. This guide synthesizes the available information on the constituent moieties and structurally analogous compounds to propose and explore potential therapeutic targets. By examining the established biological activities of the pyrrolidine scaffold and the nitrophenoxy group, we can logically infer and prioritize avenues for future investigation. This document provides a comprehensive overview of these potential targets, detailed experimental protocols for their validation, and the scientific rationale underpinning these proposed research directions.

Introduction: Deconstructing this compound

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In this compound (CAS No: 265654-77-1), we observe the conjunction of two key pharmacophores: the pyrrolidine ring and the 4-nitrophenoxy group.[1] Understanding the individual contributions of these fragments provides a solid foundation for hypothesizing its biological activity.

-

The Pyrrolidine Scaffold: A five-membered nitrogen-containing heterocycle, the pyrrolidine ring is a cornerstone in medicinal chemistry.[2] Its prevalence in over 37 FDA-approved drugs underscores its significance.[2][3] The sp³-hybridized carbons of the pyrrolidine ring confer a three-dimensional structure, allowing for diverse spatial arrangements of substituents, which is crucial for optimal interactions with biological targets.[2] This scaffold is a key component in drugs with a wide array of activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]

-

The 4-Nitrophenoxy Moiety: The nitrophenoxy group, and nitro-aromatic compounds in general, are known to possess a range of biological effects.[2] The nitro group is a strong electron-withdrawing group that can be bioreduced in vivo to form reactive nitro anion radicals, a mechanism often exploited in antimicrobial agents.[2] Furthermore, some nitro compounds can act as nitric oxide (NO) donors, leading to vasodilatory effects.[2] This moiety has been explored for its potential in developing anticancer and anti-inflammatory drugs.[2]

The combination of these two pharmacophores in this compound suggests a molecule with the potential for multifaceted biological activity.

Proposed Therapeutic Target: Leukotriene A4 Hydrolase (LTA4H)

Rationale for Target Selection:

A compelling piece of evidence pointing towards a potential therapeutic target comes from a structure-activity relationship (SAR) study on the closely related analogue, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716).[7][8] This compound was identified as a potent inhibitor of leukotriene A4 (LTA4) hydrolase.[7][8] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in various inflammatory diseases such as inflammatory bowel disease (IBD) and psoriasis.[7][8] Given the structural similarity, it is highly plausible that this compound also exhibits inhibitory activity against LTA4H. The 4-nitrophenoxy group, being electronically different from the 4-phenylphenoxy group, would likely modulate the binding affinity and inhibitory potency, a hypothesis that warrants experimental validation.

Signaling Pathway

Caption: Proposed inhibition of the LTB4 biosynthesis pathway.

Experimental Validation Workflow

A systematic approach is required to validate LTA4H as a target. This involves a series of in vitro and cell-based assays.

Caption: Experimental workflow for validating LTA4H inhibition.

Detailed Experimental Protocols

1. In Vitro LTA4H Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on recombinant human LTA4H activity and to calculate its IC50 value.

-

Principle: The assay measures the enzymatic conversion of LTA4 to LTB4. The amount of LTB4 produced is quantified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester (as a more stable precursor, saponified immediately before use)

-

This compound (test compound)

-

Known LTA4H inhibitor (e.g., SC-22716) as a positive control

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a microplate, add the assay buffer, the recombinant LTA4H enzyme, and the test compound/control at various concentrations.

-

Pre-incubate the enzyme with the compound for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding the LTA4 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 30 seconds) at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Analyze the samples by RP-HPLC or ELISA to quantify the amount of LTB4 produced.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Cell-Based LTB4 Production Assay

-

Objective: To assess the ability of the compound to inhibit LTB4 production in a cellular context.

-

Principle: Human neutrophils or other leukocytes are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent production of LTB4. The amount of LTB4 released into the cell culture supernatant is measured.

-

Materials:

-

Isolated human neutrophils or a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)

-

Calcium ionophore A23187

-

Test compound and positive control

-

Cell culture medium (e.g., RPMI 1640)

-

LTB4 ELISA kit

-

-

Procedure:

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 30-60 minutes.

-

Stimulate the cells with the calcium ionophore A23187 for 15-30 minutes.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the LTB4 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the cellular IC50 value.

-

Other Potential Therapeutic Avenues

Based on the broader activities of the pyrrolidine and nitrophenoxy moieties, other potential therapeutic targets should also be considered for preliminary screening.

| Potential Target Class | Rationale | Associated Disease Area |

| Bacterial DNA Gyrase/Topoisomerase IV | Pyrrolidine derivatives have shown antibacterial activity by inhibiting these essential bacterial enzymes.[4] The nitroaromatic group is also a known feature of some antibacterial agents.[2] | Bacterial Infections |

| Cyclooxygenase (COX) Enzymes | Many anti-inflammatory drugs target COX-1 and COX-2. Fused pyrrole and pyrrolidine analogs have been reported to show anti-inflammatory activity through COX inhibition.[5] | Inflammation, Pain |

| Voltage-gated Sodium/Calcium Channels | The pyrrolidine scaffold is present in some anticonvulsant drugs that modulate ion channel activity.[6] | Epilepsy, Neuropathic Pain |

| Monoamine Oxidase (MAO) | Certain nitrogen-containing heterocycles can interact with MAO enzymes, which are targets for antidepressants and neuroprotective agents. | Depression, Neurodegenerative Diseases |

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various established methods for N-alkylation of secondary amines. A common route involves the reaction of pyrrolidine with a suitable 2-(4-nitrophenoxy)ethyl halide or tosylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 265654-77-1 | [1] |

| Molecular Formula | C12H16N2O3 | [1] |